molecular formula C11H23N3 B11793799 (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

Katalognummer: B11793799
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: KHSRDTYKRWJIDW-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral piperidine-based building block designed for advanced pharmaceutical research and development. Its structure, featuring a stereospecific (R) configuration and a multifunctional aminoethyl side chain, makes it a critical intermediate in the synthesis of novel bioactive molecules. This compound is primarily investigated for its potential in central nervous system (CNS) drug discovery, particularly as a key precursor for ligands targeting neurotransmitter transporters and G-protein coupled receptors . In neuroscience, the structural motif of this compound is relevant to the development of atypical dopamine transporter (DAT) inhibitors. Such inhibitors are being explored as potential therapeutic agents for substance use disorders, as they may prevent the reinforcing effects of psychostimulants like cocaine without exhibiting abuse liability themselves . Furthermore, the scaffold is valuable in oncology research, where similar piperidine derivatives are utilized as high-affinity sigma-1 receptor (σ1R) ligands. These ligands demonstrate potent antiproliferative effects and are investigated for their potential in targeted cancer therapies, such as against human non-small cell lung cancer and prostate cancer cell lines . The compound's cyclopropylmethyl group is a common pharmacophore that can influence metabolic stability and receptor binding affinity, making it a versatile synthon for structure-activity relationship (SAR) studies. Researchers employ this chiral amine to optimize the lipophilic efficiency and binding interactions of candidate drugs, aiming to develop more effective and selective therapeutic agents . This product is intended for use in laboratory research only.

Eigenschaften

Molekularformel

C11H23N3

Molekulargewicht

197.32 g/mol

IUPAC-Name

(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m1/s1

InChI-Schlüssel

KHSRDTYKRWJIDW-LLVKDONJSA-N

Isomerische SMILES

C1C[C@H](CN(C1)CCN)NCC2CC2

Kanonische SMILES

C1CC(CN(C1)CCN)NCC2CC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Formation of (R)-1-N-Hydroxyl-3-(Benzyloxycarbonyl Amino)piperidine

  • Reagents : Oxammonium hydrochloride, tetrahydrofuran (THF), water, triethylamine, (R)-2-((Cbz)amino)pentane-1,5-diyl dimethanesulfonate.

  • Conditions : 50–60°C for 14 hours.

  • Yield : 72.3%.

  • Mechanism : Nucleophilic displacement of methanesulfonate groups by hydroxylamine.

Step 2: Hydrogenolysis to (R)-3-Aminopiperidine

  • Reagents : 10% Pd/C, methanol, hydrogen gas.

  • Conditions : 20–30°C under 1 atm H₂ for 3–8 hours.

  • Yield : 96%.

  • Key Data :

    ParameterValue
    Purity (HPLC)>99%
    Optical Rotation[α]²⁵D = +12.5° (c=1, MeOH)

Aminoethyl Side Chain Introduction

The aminoethyl group is introduced via reductive amination or alkylation. A method adapted from Carmot Therapeutics’ work involves:

Step 3: Reductive Amination of (R)-3-Aminopiperidine

  • Reagents : 2-Bromoethylamine hydrobromide, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane.

  • Conditions : 0–5°C for 2 hours, then room temperature for 12 hours.

  • Yield : 68–75%.

  • Challenges : Competing over-alkylation is mitigated by slow reagent addition and excess amine.

Cyclopropylmethyl Substituent Installation

The N-cyclopropylmethyl group is added via nucleophilic substitution. A modified protocol from US8299246B2 employs:

Step 4: Alkylation with Cyclopropylmethyl Bromide

  • Reagents : Cyclopropylmethyl bromide, potassium carbonate (K₂CO₃), acetonitrile.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 82%.

  • Stereochemical Considerations : The reaction preserves the (R)-configuration at C3 due to the absence of acidic protons adjacent to the chiral center.

Integrated Synthetic Pathway

Combining these steps yields the target compound:

StepReactionReagents/ConditionsYield
1Core synthesisOxammonium HCl, THF/H₂O, 50–60°C72.3%
2DeprotectionPd/C, H₂, MeOH96%
3AminoethylationNaBH(OAc)₃, 2-Bromoethylamine68–75%
4CyclopropylmethylationCyclopropylmethyl bromide, K₂CO₃, MeCN82%

Overall Yield : ~45% (calculated from stepwise yields).

Analytical Characterization

Critical quality control metrics include:

  • Chiral Purity : Determined via chiral HPLC (Chiralpak IC-3 column, hexane:isopropanol 90:10, 1 mL/min), confirming >99% ee.

  • Spectroscopic Data :

    • ¹H-NMR (400 MHz, CDCl₃) : δ 1.90–2.07 (m, 4H, piperidine), 2.60–3.70 (m, 8H, NCH₂ and NH), 5.04 (s, 2H, Cbz).

    • MS (ESI) : m/z 251.1 [M+H]⁺.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Patent CN103373953AHigh enantiopurity (96% yield)Requires specialized starting materials
Reductive AminationMild conditions, scalableRisk of over-alkylation
AlkylationHigh efficiency (82% yield)Sensitivity to moisture

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise an der Aminoethylgruppe.

    Reduktion: Reduktionsreaktionen können den Piperidinring oder die Cyclopropylmethylgruppe angreifen.

    Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während Reduktion zu vollständig gesättigten Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von (R)-1-(2-Aminoethyl)-N-(Cyclopropylmethyl)piperidin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen zu passen, wodurch die Aktivität dieser Zielstrukturen möglicherweise moduliert wird. Die beteiligten Signalwege können Signaltransduktion oder Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

N-(Cyclopropylmethyl)-2-(piperidin-1-yl)ethan-1-amine

Key Differences :

  • Structure : Lacks the 3-amine group on the piperidine ring and the stereogenic center present in the target compound.

N-(Cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (5F-AMP)

Key Differences :

  • Core Structure : Contains an indole-carboxamide scaffold instead of a piperidine backbone.
  • Functional Groups: The 5-fluoropentyl chain enhances lipophilicity, contrasting with the polar 2-aminoethyl group in the target compound.
  • Pharmacology: Indole derivatives like 5F-AMP are associated with cannabinoid receptor modulation, whereas piperidines often target sigma or dopamine receptors ().

Sigma Receptor Ligands with Cyclopropylmethyl Substituents

  • Example: (1-(Cyclopropylmethyl)-4-(2',4"-fluorophenyl)-2-oxoethylpiperidine HBr ()). Activity: Acts as a sigma-1-selective antagonist, reversing dopamine release inhibition in rat striatal slices at nanomolar concentrations. Comparison: The target compound’s 2-aminoethyl group may enhance water solubility but reduce sigma receptor affinity compared to fluorophenyl-substituted analogs .

Pyrrolidine and Piperazine Derivatives

  • Example: (R)-1-((3-Chlorophenyl)sulfonyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine (). Structure: Pyrrolo[3,2-c]quinoline core with a sulfonyl group, differing from the simpler piperidine scaffold.

Physicochemical Properties

Property Target Compound 5F-AMP (Indole Analog) Sigma-1 Antagonist ()
LogP (Predicted) Moderate (~1.5–2.5) High (~4.0–5.0) Moderate (~2.0–3.0)
Water Solubility High (due to amino groups) Low Moderate
Receptor Targets Sigma/Dopamine (hypothesized) Cannabinoid Sigma-1

Biologische Aktivität

(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral compound characterized by its unique piperidine structure, which includes a cyclopropylmethyl substituent and an aminoethyl side chain. This compound has garnered attention in medicinal chemistry and pharmacology due to its significant biological activity, particularly its interaction with neurotransmitter systems. The stereochemistry of the compound, indicated by the (R) configuration, plays a crucial role in its biological interactions and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C11H20N3
  • Molecular Weight : 196.30 g/mol
  • CAS Number : 1354007-24-1

The compound's nitrogen-containing heterocyclic structure is pivotal for its chemical behavior and biological activity, influencing how it interacts with various receptors in the central nervous system (CNS) .

(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine primarily exhibits its biological activity through selective binding to neurotransmitter receptors. Interaction studies have shown that this compound binds effectively to specific receptor subtypes, which is critical for modulating neurotransmission and potentially providing neuroprotective effects. Binding assays utilizing radiolabeled ligands have been instrumental in elucidating the pharmacological profile of this compound, demonstrating its selectivity towards certain receptor types .

Biological Activity and Therapeutic Applications

The biological activity of (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine has been explored in various contexts:

  • Neurological Disorders : The compound shows promise as a therapeutic agent for treating conditions such as anxiety, depression, and neurodegenerative diseases due to its ability to influence neurotransmitter systems.
  • Neuroprotective Effects : Studies suggest that (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine may confer neuroprotection by modulating excitatory neurotransmission and reducing neuronal excitotoxicity .

Case Studies

  • Neurotransmitter Interaction : A study highlighted the compound's interaction with serotonin and dopamine receptors, indicating potential applications in mood regulation and psychotropic therapies.
  • Selectivity Profile : Binding assays revealed that (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine has a higher affinity for certain receptor subtypes compared to structurally similar compounds, suggesting a unique mechanism of action that could be exploited for drug development .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine, a comparison with related compounds is provided below:

Compound NameStructural FeaturesBiological ActivityTherapeutic Potential
Compound APiperidine ringModerate affinity for serotonin receptorsPotential antidepressant
Compound BCyclopropylmethyl groupHigh affinity for dopamine receptorsAntipsychotic candidate
(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine Chiral piperidine with aminoethyl side chainSignificant interaction with multiple neurotransmitter systemsNeuroprotective agent

Synthetic Routes

The synthesis of (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves several key steps:

  • Formation of the Piperidine Ring : Through cyclization reactions involving suitable precursors.
  • Introduction of the Aminoethyl Group : Via nucleophilic substitution reactions.
  • Attachment of the Cyclopropylmethyl Group : Often achieved through Grignard reactions or similar coupling methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between piperidine derivatives and cyclopropane-containing amines. For example, a copper-catalyzed Ullmann-type coupling (using CuBr) with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been employed for analogous compounds, yielding ~17.9% product after chromatographic purification . Optimization includes:

  • Catalyst selection : Copper(I) bromide enhances coupling efficiency.
  • Solvent choice : Polar aprotic solvents like DMSO improve solubility.
  • Temperature control : Prolonged mild heating (35°C) minimizes side reactions.
  • Purification : Gradient elution (0–100% ethyl acetate/hexane) isolates the target compound .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and stereochemistry. For example, δ 8.87 (d, J = 2 Hz) in 1^1H NMR indicates aromatic protons in related pyridine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 215) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., NH stretching at 3298 cm1^{-1}) .
  • Melting Point Analysis : Validates crystallinity (e.g., 104–107°C for analogous compounds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and nitrile gloves to avoid dermal exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors.
  • Waste Disposal : Avoid drainage systems; collect organic waste in sealed containers .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, administer water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during structural validation?

  • Methodological Answer :

  • Spectral Deconvolution : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track specific atoms in mass spectrometry.
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) or published spectra of structurally similar compounds .

Q. What strategies mitigate instability or decomposition under varying storage conditions?

  • Methodological Answer :

  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to minimize hydrolysis in humid environments.
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to identify decomposition pathways .

Q. How to assess the risk of nitrosamine impurities in API formulations containing this compound?

  • Methodological Answer :

  • Supplier Screening : Use questionnaires to evaluate raw material suppliers for nitrosating agents (e.g., nitrites, secondary amines) in their processes .
  • Analytical Testing : Employ LC-MS/MS with a limit of detection ≤1 ppm for nitrosamines like NDMA.
  • Process Controls : Avoid amine-containing reagents in acidic conditions to prevent in situ nitrosation .

Q. What methodologies optimize enantiomeric purity in asymmetric synthesis routes?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived ligands in asymmetric hydrogenation.
  • Chromatographic Resolution : Apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification.
  • Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclopropylmethyl vs. benzyl groups) to probe steric/electronic effects.
  • Biological Assays : Test derivatives in in vitro models (e.g., receptor binding assays) to correlate structural features with activity.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.